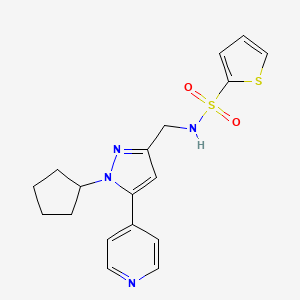![molecular formula C28H19ClN2O6S B2638502 methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate CAS No. 422273-79-8](/img/structure/B2638502.png)
methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate involves multiple steps. The process typically starts with the preparation of the quinazoline core, followed by the introduction of the chromenyl and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to reduce costs and increase efficiency. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic development.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate involves its interaction with molecular targets in biological systems. This interaction can modulate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities.
Chromenyl Compounds: These compounds contain the chromenyl group and may have similar chemical properties.
Chlorophenyl Compounds: These compounds contain the chlorophenyl group and may have similar reactivity.
Uniqueness
Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate is unique due to its combination of functional groups, which can confer specific chemical and biological properties not found in other compounds.
Propriétés
IUPAC Name |
methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClN2O6S/c1-36-26(34)18-8-11-20-22(13-18)30-28(31(25(20)33)14-16-6-9-19(29)10-7-16)38-15-23(32)21-12-17-4-2-3-5-24(17)37-27(21)35/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFYDQTZUXTHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC4=CC=CC=C4OC3=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2638420.png)
![1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2638424.png)
![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2638428.png)

![3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2638430.png)


![2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2638435.png)
![6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638436.png)

![1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2638438.png)
![2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2638440.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2638441.png)
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide](/img/structure/B2638442.png)
